molecular formula C15H31NO2Si B11761588 [3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol

[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol

Cat. No.: B11761588
M. Wt: 285.50 g/mol
InChI Key: UEZMBVPCOJWAER-UHFFFAOYSA-N
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Description

[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol is a chemical compound with the molecular formula C15H31NO2Si. It is known for its use in various synthetic and research applications due to its unique structural properties. The compound is often utilized in organic synthesis and as a precursor in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl). The reaction is catalyzed by imidazole in a solvent such as dimethylformamide (DMF). The process involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: NaBH4, LiAlH4

    Substitution: SOCl2, trimethylsilyl trifluoromethanesulfonate

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of [3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol involves the protection of hydroxyl groups through the formation of a silyl ether. This protection is crucial in multi-step organic synthesis to prevent unwanted reactions at the hydroxyl site. The compound interacts with molecular targets through the formation of stable silyl ethers, which can be selectively deprotected under specific conditions .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)
  • Trimethylsilyl chloride (TMS-Cl)
  • tert-Butyldiphenylsilyl chloride (TBDPS-Cl)

Uniqueness

[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol is unique due to its specific structural configuration, which provides enhanced stability and selectivity in protecting hydroxyl groups compared to other silylating agents. Its use in the synthesis of complex molecules and biologically active compounds highlights its importance in both research and industrial applications .

Properties

Molecular Formula

C15H31NO2Si

Molecular Weight

285.50 g/mol

IUPAC Name

[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol

InChI

InChI=1S/C15H31NO2Si/c1-14(2,3)19(4,5)18-11-13-7-9-15(12-17)8-6-10-16(13)15/h13,17H,6-12H2,1-5H3

InChI Key

UEZMBVPCOJWAER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCC2(N1CCC2)CO

Origin of Product

United States

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